2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187602
InChI: InChI=1S/C23H29N5OS/c1-14-11-15(2)20(16(3)12-14)25-19(29)13-30-22-27-26-21(28(22)24)17-7-9-18(10-8-17)23(4,5)6/h7-12H,13,24H2,1-6H3,(H,25,29)
SMILES:
Molecular Formula: C23H29N5OS
Molecular Weight: 423.6 g/mol

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide

CAS No.:

Cat. No.: VC20187602

Molecular Formula: C23H29N5OS

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide -

Specification

Molecular Formula C23H29N5OS
Molecular Weight 423.6 g/mol
IUPAC Name 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C23H29N5OS/c1-14-11-15(2)20(16(3)12-14)25-19(29)13-30-22-27-26-21(28(22)24)17-7-9-18(10-8-17)23(4,5)6/h7-12H,13,24H2,1-6H3,(H,25,29)
Standard InChI Key BJKHMFYXHRCLLK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C

Introduction

The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives. These compounds are widely studied due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound is characterized by a triazole ring substituted with an amino group and a bulky tert-butyl phenyl group, linked via a thioether to an acetamide moiety bearing a trimethylphenyl substituent.

Structural Features

The molecular structure of the compound includes:

  • A 1,2,4-triazole ring, which serves as a pharmacophore in many bioactive molecules.

  • A tert-butyl-substituted phenyl group, providing steric bulk and influencing lipophilicity.

  • A thioether linkage connecting the triazole and acetamide groups.

  • A trimethylphenyl moiety on the acetamide nitrogen, enhancing hydrophobic interactions in biological systems.

These features contribute to its chemical stability and potential biological activity.

Synthesis

While specific synthesis data for this exact compound is unavailable in the provided sources, similar 1,2,4-triazole derivatives are typically synthesized using:

  • Cyclization reactions involving hydrazine derivatives and carbon disulfide or other reagents to form the triazole core.

  • Thioether formation via nucleophilic substitution using thiol groups.

  • Amidation reactions to attach the acetamide group.

Biological Activities

Compounds with structural similarities to 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide have demonstrated diverse biological activities:

  • Anticancer Activity:

    • Triazole derivatives often exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

    • The bulky tert-butyl group may enhance receptor binding specificity.

  • Antimicrobial Properties:

    • Triazole-based compounds are known for their broad-spectrum antibacterial and antifungal activities .

    • The thioether linkage can improve membrane permeability.

  • Anti-inflammatory Potential:

    • Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

Applications

The compound's structure suggests potential applications in:

  • Pharmaceutical Development:

    • As a lead molecule for anticancer or antimicrobial drug design.

    • For further optimization through structure-activity relationship (SAR) studies.

  • Material Science:

    • Triazole derivatives are sometimes used as ligands in coordination chemistry.

Limitations and Future Directions

While promising, further studies are needed to evaluate:

  • Toxicological profiles and metabolic stability.

  • Detailed mechanisms of action through experimental assays.

  • Optimization of synthesis routes for scalability.

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